5-Bromo-3-methylpyridazine SMILES and InChIKey data
5-Bromo-3-methylpyridazine SMILES and InChIKey data
The following technical guide provides an in-depth analysis of 5-Bromo-3-methylpyridazine , a critical heterocyclic intermediate in medicinal chemistry.
Content Type: Technical Reference & Experimental Guide Subject: 5-Bromo-3-methylpyridazine (CAS: 1891259-97-4) Keywords: Heterocyclic Chemistry, Pyridazine Scaffolds, Suzuki Coupling, Drug Design[1]
Executive Summary
5-Bromo-3-methylpyridazine is an electron-deficient heteroaromatic scaffold widely utilized in the synthesis of bioactive pharmaceutical ingredients (APIs). Distinguished by its 1,2-diazine ring, the compound serves as a versatile electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and nucleophilic aromatic substitutions (SNAr). Its structural motif is particularly valued in the development of COX-2 inhibitors and antifungal agents due to the pyridazine ring's ability to engage in hydrogen bonding and π-stacking interactions within protein active sites.
Chemical Identity & Digital Identifiers
Precise identification is paramount for database integration and regulatory compliance. The following data points are verified against chemical registries.
Structural Nomenclature
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IUPAC Name: 5-Bromo-3-methylpyridazine[2]
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Common Name: 5-Bromo-3-methyl-1,2-diazine
Digital Identifiers
| Identifier Type | Data String | Notes |
| SMILES | CC1=CC(=CN=N1)Br | Canonical representation |
| InChI String | InChI=1S/C5H5BrN2/c1-4-2-5(6)3-7-8-4/h2-3H,1H3 | Standard InChI |
| InChIKey | FAHTYHGGUHLPHL-UHFFFAOYSA-N | Note: Key often associated with the hydrobromide salt form in commercial catalogs. |
| Molecular Formula | C5H5BrN2 | - |
Structural Visualization
The pyridazine ring numbering is critical for distinguishing this isomer from its 4-bromo or 6-methyl counterparts.
Physicochemical Properties
Understanding the physical profile is essential for assay development and formulation.
| Property | Value | Context for Drug Design |
| Molecular Weight | 173.01 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da). |
| LogP (Predicted) | ~0.9 - 1.2 | Moderate lipophilicity; favorable for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | ~25.8 Ų | Indicates good membrane permeability (Rule of 5 compliant). |
| H-Bond Acceptors | 2 (N atoms) | Pyridazine nitrogens are weak bases but good acceptors. |
| H-Bond Donors | 0 | - |
| Physical State | Solid / Powder | Typically off-white to pale yellow crystalline solid. |
Synthetic Utility & Reactivity
The 5-bromo position acts as a "chemical handle," enabling the rapid expansion of the core scaffold into complex libraries.
Core Reactivity Profile
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Suzuki-Miyaura Coupling: The C-Br bond at position 5 is highly reactive toward oxidative addition by Pd(0) species, facilitating coupling with aryl/heteroaryl boronic acids.
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Nucleophilic Aromatic Substitution (SNAr): While less reactive than the 3- or 6-positions (alpha to nitrogen), the 5-position can undergo SNAr under forcing conditions or with strong nucleophiles due to the electron-withdrawing nature of the diazine ring.
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Lithium-Halogen Exchange: Treatment with n-BuLi allows for the generation of the 5-lithio species, which can be trapped with electrophiles (e.g., aldehydes, ketones).
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: Synthesis of 5-Aryl-3-methylpyridazine derivatives. Rationale: This protocol utilizes a biphasic solvent system to solubilize inorganic bases while maintaining organic reactant solubility.
Materials:
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Substrate: 5-Bromo-3-methylpyridazine (1.0 equiv)
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Reagent: Arylboronic acid (1.2 equiv)
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Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)
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Base: K3PO4 (2.0 equiv) or Na2CO3 (2.0 equiv)
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Solvent: 1,4-Dioxane / Water (4:1 ratio)[4]
Step-by-Step Methodology:
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Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyridazine substrate, arylboronic acid, and base.
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Degassing: Add the solvent mixture (Dioxane/H2O). Sparge with Nitrogen or Argon gas for 10 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).
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Catalyst Addition: Add the Pd catalyst quickly under a positive pressure of inert gas. Seal the vial.
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Reaction: Heat the mixture to 80–100 °C for 4–12 hours. Monitor conversion via LC-MS or TLC.
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Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na2SO4.
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Purification: Concentrate in vacuo and purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradient).
Reaction Workflow Diagram
Synthesis & Production Routes
While commercially available, the synthesis of the core scaffold is instructive for derivative design.
Primary Route (Triazole Method): A specialized synthesis involves the transformation of 1,2,4-triazol-4-amine derivatives. This method is often employed to access specific substitution patterns on the pyridazine ring that are difficult to achieve via direct halogenation of methylpyridazine.
Alternative Route (Dicarbonyl Condensation):
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Precursor: Reaction of hydrazine with levulinic acid derivatives or 1,4-dicarbonyl compounds yields the dihydropyridazine or pyridazinone core.
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Aromatization/Functionalization: Oxidation to the pyridazine followed by bromination (often using POBr3 if starting from a pyridazinone, or Br2/AcOH for direct ring bromination).
Safety & Handling (MSDS Summary)
Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound may be sensitive to light; amber vials are recommended.
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Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. Halogenated organic waste protocols apply.
References
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ChemicalBook. (2023). 5-Bromo-3-methylpyridazine Properties and Synthesis. Retrieved from
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PubChem. (2025).[5][6] 5-Bromo-3-methylpyridazine hydrobromide Compound Summary. National Library of Medicine. Retrieved from
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MDPI. (2017).[4] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Protocol adaptation source). Retrieved from
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BenchChem. (2025).[7] Nucleophilic Substitution Reactions of Pyridazine Derivatives. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aablocks.com [aablocks.com]
- 3. 5-bromo-3-methylpyridazine | 1891259-97-4 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. PubChemLite - 5-bromo-3-methylpyridazine hydrobromide (C5H5BrN2) [pubchemlite.lcsb.uni.lu]
- 6. 5-Bromo-3-methyl-2-nitropyridine | C6H5BrN2O2 | CID 29919625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
